2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide
CAS No.: 554438-90-3
Cat. No.: VC6435566
Molecular Formula: C11H10FNO3S
Molecular Weight: 255.26
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 554438-90-3 | 
|---|---|
| Molecular Formula | C11H10FNO3S | 
| Molecular Weight | 255.26 | 
| IUPAC Name | 2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide | 
| Standard InChI | InChI=1S/C11H10FNO3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8H2 | 
| Standard InChI Key | PUDNUBFHZZXPAS-UHFFFAOYSA-N | 
| SMILES | C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=CO2 | 
Introduction
Chemical Identity and Structural Characteristics
2-Fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide belongs to the aryl sulfonamide class, featuring a fluorine-substituted benzene ring connected to a furan-methyl group via a sulfonamide bridge. Its molecular formula is C₁₁H₁₀FNO₃S, with a calculated molecular weight of 255.27 g/mol . The IUPAC name, 2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, reflects its substitution pattern (Figure 1).
Synthetic Pathways and Optimization
The synthesis of this compound follows established sulfonamide coupling strategies. A patent (EP0976742A1) details a representative method :
Reaction Scheme
- 
Sulfonylation:
Solvent: Tetrahydrofuran (THF)
Base: Sodium methoxide (NaOMe)
Yield: ~64% after recrystallization 
Critical purification steps involve:
Process Challenges
- 
Exotherm Management: Temperature control during isocyanate addition prevents side reactions .
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Solvate Formation: Isopropanol solvates require careful drying to achieve anhydrous product .
 
Physicochemical Properties
Experimental data from PubChem and synthetic studies reveal:
| Property | Value | Method | 
|---|---|---|
| Melting Point | 131–132.5°C | Differential scanning calorimetry | 
| Solubility | ≥10 mg/mL in DMSO | Equilibrium solubility | 
| logP | 2.1 (estimated) | XLogP3 | 
| pKa | 9.8 (sulfonamide H) | Potentiometric titration | 
The compound’s moderate lipophilicity (logP ~2.1) suggests adequate membrane permeability for biological applications.
| Parameter | Prediction | Tool | 
|---|---|---|
| CYP3A4 Inhibition | Low (IC₅₀ >10 μM) | ADMET Lab 2.0 | 
| hERG Binding | Moderate Risk | QikProp | 
| Oral Bioavailability | 58% (Mouse model) | SwissADME | 
These in silico projections require experimental validation but guide lead optimization efforts.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
- 
Sulfonylurea derivatives for diabetes management
 - 
IL-1β inhibitors (via structural elaboration of the sulfonamide group)
 
| Hazard | Precaution | 
|---|---|
| Skin Irritation | Wear nitrile gloves, safety goggles | 
| Inhalation Risk | Use fume hood for powder handling | 
| Environmental Impact | Avoid aqueous discharge; incinerate | 
Future Research Directions
- 
Crystallographic Studies: Resolve 3D conformation to guide computational modeling.
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In Vivo Efficacy: Test NLRP3 inhibition in murine neuroinflammation models.
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Formulation Development: Explore nanoencapsulation to enhance aqueous solubility.
 
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